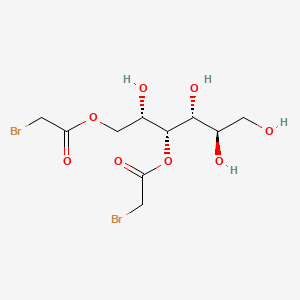

D-Glucitol 1,3-bis(bromoacetate)

Beschreibung

D-Glucitol 1,3-bis(bromoacetate) (CAS 54390-81-7) is a derivative of D-glucitol (sorbitol), a sugar alcohol widely used in food, pharmaceuticals, and chemical synthesis. The compound is synthesized by esterifying the hydroxyl groups at the 1- and 3-positions of D-glucitol with bromoacetyl bromide, resulting in two reactive bromoacetate moieties . This modification confers unique electrophilic properties, making it a potent alkylating agent in organic synthesis, polymer crosslinking, and pharmaceutical intermediate preparation. Its molecular structure combines the hydrophilic backbone of D-glucitol with the lipophilic and reactive bromoacetate groups, enabling applications in diverse fields, including biomaterial functionalization and prodrug development.

Eigenschaften

CAS-Nummer |

94199-89-0 |

|---|---|

Molekularformel |

C10H16Br2O8 |

Molekulargewicht |

424.04 g/mol |

IUPAC-Name |

[(2S,3R,4R,5R)-3-(2-bromoacetyl)oxy-2,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |

InChI |

InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)10(20-8(17)2-12)9(18)5(14)3-13/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1 |

InChI-Schlüssel |

NCROLHPKBLFQFE-MLTZYSBQSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)OC(=O)CBr)O)O)O |

Kanonische SMILES |

C(C(C(C(C(COC(=O)CBr)O)OC(=O)CBr)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von D-Glucitol 1,3-Bis(bromacetat) beinhaltet typischerweise die Veresterung von D-Glucitol mit Bromacetylsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des 1,3-Bis(bromacetat)-Derivats zu gewährleisten .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für D-Glucitol 1,3-Bis(bromacetat) nicht weit verbreitet sind, kann die Verbindung im größeren Maßstab unter Verwendung ähnlicher Veresterungstechniken wie in Laboreinstellungen synthetisiert werden. Das Verfahren beinhaltet die Verwendung geeigneter Katalysatoren und Lösungsmittel, um die Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

D-Glucitol 1,3-Bis(bromacetat) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von D-Glucitol 1,3-Bis(bromacetat) beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Bromacetatgruppen können mit nukleophilen Stellen an Proteinen und Enzymen reagieren, was zur Bildung kovalenter Bindungen führt. Diese Wechselwirkung kann die Enzymaktivität hemmen oder die Proteinfunktion verändern, was sie in biochemischen Studien nützlich macht.

Wissenschaftliche Forschungsanwendungen

D-Glucitol 1,3-bis(bromoacetate) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of D-Glucitol 1,3-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of D-Glucitol Esters

The following table summarizes key structural analogues of D-Glucitol 1,3-bis(bromoacetate), highlighting differences in substituents, applications, and hazards:

*Molecular weights estimated based on substituent masses.

Key Findings:

Reactivity and Functional Groups: The bromoacetate groups in D-Glucitol 1,3-bis(bromoacetate) make it highly reactive compared to non-halogenated esters like dilaurate or distearate. This reactivity enables crosslinking in polymers or alkylation in drug synthesis . In contrast, D-Glucitol 1,3:2,4-bis-O-(piperidinylidene) (from ) contains hindered amine substituents, which stabilize polymers against UV degradation but lack electrophilic reactivity .

Applications: Surfactants/Emulsifiers: Long-chain esters (dilaurate, distearate) are non-reactive and used in food and cosmetics due to their amphiphilic properties . Pharmaceuticals: Fosaprepitant Dimeglumine () demonstrates how complex D-glucitol derivatives can achieve bioactivity, whereas bromoacetate derivatives are more likely intermediates due to their toxicity .

Safety Profiles: Bromoacetate-containing compounds (e.g., Ethyl Bromoacetate in ) are associated with severe hazards, including skin corrosion and systemic toxicity. D-Glucitol 1,3-bis(bromoacetate) likely shares these risks, requiring stringent handling protocols . Non-halogenated derivatives (dilaurate, distearate) exhibit low toxicity, aligning with their use in consumer products .

Regulatory and Industrial Relevance

- Regulatory Status : D-Glucitol 1,3-bis(bromoacetate) was registered in the EU on 31/05/2018, alongside other esters (). Its registration implies compliance with REACH regulations, but its hazard profile may restrict use to controlled industrial settings .

- Market Niches : While distearate and dilaurate dominate food and cosmetics, bromoacetate derivatives cater to specialized chemical synthesis niches, such as prodrug development or polymer curing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.